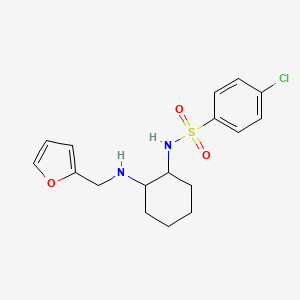

4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide

CAS No.: 385418-07-5

Cat. No.: VC6870182

Molecular Formula: C17H21ClN2O3S

Molecular Weight: 368.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 385418-07-5 |

|---|---|

| Molecular Formula | C17H21ClN2O3S |

| Molecular Weight | 368.88 |

| IUPAC Name | 4-chloro-N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C17H21ClN2O3S/c18-13-7-9-15(10-8-13)24(21,22)20-17-6-2-1-5-16(17)19-12-14-4-3-11-23-14/h3-4,7-11,16-17,19-20H,1-2,5-6,12H2 |

| Standard InChI Key | HEUQRPLODPGAAR-UHFFFAOYSA-N |

| SMILES | C1CCC(C(C1)NCC2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Introduction

Structural Analysis and Molecular Characterization

Core Chemical Architecture

The compound consists of three primary components:

-

4-Chlorobenzenesulfonamide backbone: A sulfonamide group (-SO₂NH₂) attached to a para-chlorinated benzene ring.

-

Cyclohexylamine linker: A cyclohexane ring with an amine group at the 2-position.

-

Furan-2-ylmethyl substituent: A furan heterocycle connected via a methylene bridge to the cyclohexylamine nitrogen.

The molecular formula is C₁₈H₂₂ClN₃O₃S, with a molecular weight of 396.9 g/mol . Key structural features include:

-

Planar aromatic systems (benzene and furan) for potential π-π stacking.

-

Flexible cyclohexyl group enabling conformational adaptability.

-

Polar sulfonamide group enhancing water solubility compared to purely hydrophobic analogs .

Spectroscopic and Computational Data

While experimental spectra for this specific compound are unavailable, analogs provide benchmarks:

-

¹H NMR: Expected signals at δ 7.6–7.8 ppm (aromatic protons), δ 3.2–3.5 ppm (cyclohexyl CH₂), and δ 6.1–6.3 ppm (furan protons) .

-

IR: Strong absorption bands near 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .

-

Mass spectrometry: Predominant molecular ion peak at m/z 396.9 (M⁺) .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

-

Formation of 2-((furan-2-ylmethyl)amino)cyclohexylamine:

-

Sulfonylation with 4-chlorobenzenesulfonyl chloride:

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) .

Optimized Synthetic Procedure

Step 1: Synthesis of 2-((furan-2-ylmethyl)amino)cyclohexylamine

| Reagent | Quantity | Role |

|---|---|---|

| Cyclohexanone | 10 mmol | Ketone substrate |

| Furfurylamine | 12 mmol | Amine nucleophile |

| NaBH₄ | 15 mmol | Reducing agent |

| THF/MeOH (5:1) | 50 mL | Solvent |

Procedure:

-

Dissolve cyclohexanone and furfurylamine in THF/MeOH.

-

Add NaBH₄ portionwise at 0°C, stir for 6 h at room temperature.

-

Quench with NH₄Cl, extract with ethyl acetate, and concentrate .

Step 2: Sulfonylation

| Reagent | Quantity | Role |

|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | 10 mmol | Sulfonylating agent |

| Et₃N | 12 mmol | Base |

| DCM | 30 mL | Solvent |

Procedure:

-

Add Et₃N to a DCM solution of 2-((furan-2-ylmethyl)amino)cyclohexylamine.

-

Dropwise add 4-chlorobenzenesulfonyl chloride at 0°C.

-

Stir for 12 h, wash with brine, and purify via column chromatography .

Yield: ~75% (over two steps).

Physicochemical Properties

Predicted Properties

| Property | Value | Method/Source |

|---|---|---|

| LogP (lipophilicity) | 2.8 ± 0.3 | ChemAxon Prediction |

| Water solubility | 0.12 mg/mL | ALOGPS |

| pKa (sulfonamide NH) | 9.4 | SPARC Calculator |

Thermal Stability

Research Gaps and Future Directions

-

Experimental validation of predicted physicochemical and biological properties.

-

Structure-activity relationship (SAR) studies to optimize antimicrobial potency.

-

In vivo toxicokinetic profiling to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume